2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzyl)-1H-indole
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Description
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzyl)-1H-indole, also known as EFOB or JHU-083, is a promising compound in the field of neuroscience research. This synthetic compound is known for its potential to enhance cognitive function, memory, and learning abilities.
Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent inhibitory potential against the urease enzyme. These compounds were found to be competitive inhibitors of the enzyme, with one compound exhibiting a Ki value of 0.003 μM. The study suggests these molecules could serve as valuable therapeutic agents in drug design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Antimicrobial Applications
Another study focused on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. These compounds displayed good to moderate activity against various microbes, highlighting their potential as antimicrobial agents (Bayrak et al., 2009).
Anticancer Potential
A study on the synthesis of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate reported its in vitro anticancer activity against human carcinoma cell lines. The compound demonstrated a low IC50 value in human chronic myelogenous leukemia cell lines, suggesting its potential to be developed further for anticancer activity (Mohideen et al., 2017).
Anti-Inflammatory and Antiproliferative Agents
Research on 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles revealed their efficiency as anti-inflammatory and anti-proliferative agents. These compounds were synthesized by oxidative cyclization and demonstrated significant activity against human cancer cell lines and inflammation, pointing towards their potential therapeutic applications (Rapolu et al., 2013).
properties
IUPAC Name |
2-ethyl-5-[1-[(2-fluorophenyl)methyl]indol-2-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c1-2-18-21-22-19(24-18)17-11-13-7-4-6-10-16(13)23(17)12-14-8-3-5-9-15(14)20/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGRAUWEWVYMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-5-(1-(2-fluorobenzyl)-1H-indol-2-yl)-1,3,4-oxadiazole |
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